2-chloro-N-cyclopropylquinazolin-4-amine
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Overview
Description
2-chloro-N-cyclopropylquinazolin-4-amine is a chemical compound with the molecular formula C11H10ClN3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropylquinazolin-4-amine typically involves the reaction of 2,4-dichloroquinazoline with cyclopropylamine. The reaction is carried out in tetrahydrofuran (THF) at room temperature. The mixture is stirred for 0.5-3 hours, monitored by thin-layer chromatography (TLC) until the reaction is complete. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography using a gradient elution of ethyl acetate and petroleum ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline N-oxides or reduced quinazoline derivatives.
Scientific Research Applications
2-chloro-N-cyclopropylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the structure-activity relationships of quinazoline derivatives.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methylquinazolin-4-amine
- 2-chloro-N-phenylquinazolin-4-amine
- 2-chloro-N-ethylquinazolin-4-amine
Uniqueness
2-chloro-N-cyclopropylquinazolin-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity and selectivity towards specific targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
2-chloro-N-cyclopropylquinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-11-14-9-4-2-1-3-8(9)10(15-11)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJGNXBZGUWNMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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